molecular formula C17H13N3O3S B2704707 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide CAS No. 921922-99-8

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2704707
CAS No.: 921922-99-8
M. Wt: 339.37
InChI Key: OUJZGVQHTQPPPU-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an acetamide bridge to a 4-(pyridin-2-yl)thiazol-2-yl moiety. This compound belongs to a class of molecules designed to exploit the pharmacophoric properties of both the thiazole and benzodioxole rings, which are known to enhance bioavailability and target binding in medicinal chemistry .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(8-11-4-5-14-15(7-11)23-10-22-14)20-17-19-13(9-24-17)12-3-1-2-6-18-12/h1-7,9H,8,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJZGVQHTQPPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the thiazole ring: This involves the reaction of a suitable thioamide with α-haloketones or α-haloesters.

    Coupling of the benzo[d][1,3]dioxole and thiazole rings: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzodioxole and thiazole structures exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Activity Type Tested Strains Results
AntibacterialS. aureusEffective at low concentrations
E. coliModerate activity observed

Anticancer Potential

The compound has been evaluated for its anticancer properties against several cancer cell lines. Preliminary studies suggest that it induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest

Enzyme Inhibition

Recent investigations have highlighted the compound's potential as an inhibitor of specific enzymes linked to disease processes, such as acetylcholinesterase (AChE). This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, a series of related compounds were synthesized and tested for their antimicrobial activity. The results indicated that the presence of the benzodioxole moiety significantly enhanced the antimicrobial efficacy compared to other derivatives lacking this group .

Case Study 2: Anticancer Activity Assessment

A detailed study on the anticancer properties was conducted using MCF-7 breast cancer cells. The compound demonstrated a concentration-dependent reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural modifications, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Key Substituents/Modifications Biological Activity/Properties Reference
Target Compound : 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide - Thiazole ring substituted at C4 with pyridin-2-yl Hypothesized enzyme inhibition (structural analogy to LSN3316612)
LSN3316612 (N-(5-(((2S,4S)-2-methyl-4-(6-fluoropyridin-2-yloxy)piperidin-1-yl)methyl)thiazol-2-yl)acetamide) - Thiazole with piperidine-pyridine hybrid substituent Potent O-GlcNAcase inhibitor (IC₅₀ = 4.2 nM)
Compound 49 (2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) - Thiazole N-linked to sulfonylpiperazine Antifungal activity (Candida albicans MIC = 8 µg/mL)
Compound 10 (N-(4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(pyridin-4-ylthio)acetamide) - Pyridinylthio group at acetamide C2 Cytoprotective activity in Hsp90 inhibition assays
D14 ((2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide) - Extended α,β-unsaturated ketone backbone Antibacterial (gram-positive bacteria)
5b (2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide) - Thiazole substituted with benzoyl and phenyl groups Moderate synthetic yield (45%) and >95% purity

Key Findings :

Structural Impact on Enzyme Inhibition: The target compound’s 4-(pyridin-2-yl)thiazole group shares similarities with LSN3316612, a potent O-GlcNAcase inhibitor. However, LSN3316612 incorporates a fluoropyridine-piperidine extension, enhancing its binding affinity .

Antimicrobial Activity :

  • Compounds with thiazole N-substituents (e.g., Compound 49) exhibit antifungal activity, while derivatives like D14 with extended conjugated systems show antibacterial effects. The target compound’s pyridinyl-thiazole core may favor gram-positive bacterial targeting, though empirical validation is needed .

Synthetic Accessibility :

  • The target compound’s synthesis (as inferred from analog 5b) involves coupling 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a thiazol-2-amine derivative using HATU/DIPEA, yielding 45% purity-adjusted product . This contrasts with higher-yielding routes for triazole-containing analogs (e.g., 52% yield for Compound 10) .

Physicochemical Properties :

  • Melting points (e.g., 208–211°C for D14 vs. 198–200°C for Compound 10 ) suggest that extended conjugation (as in D14) increases crystallinity. The target compound’s pyridinyl-thiazole system may confer intermediate solubility, critical for bioavailability.

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 344.39 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a pyridine ring, and a thiazole group, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds incorporating benzo[d][1,3]dioxole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promising results in inhibiting various cancer cell lines:

  • IC50 Values : Compounds with similar structural features have demonstrated IC50 values ranging from 1.34 µM to 25.72 µM against different cancer cell lines, indicating potent anticancer activity .
CompoundCancer Cell LineIC50 (µM)
KX2-391NIH3T3/c-Src527F1.34
Bis-benzo[d][1,3]dioxol-5-ylHCT1161.54
2-(benzo[d][1,3]dioxol-5-yl)MCF74.52

The mechanism of action for these compounds often involves:

  • Inhibition of Kinases : Many derivatives act as inhibitors of key signaling pathways in cancer cells, such as the Src kinase pathway .
  • Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins like Bax and Bcl-2 .

Study on Thiazole Derivatives

A study focused on thiazole derivatives found that substituting the pyridine ring with a thiazole group reduced anticancer activity but still retained significant effects against cancer cell proliferation . The study evaluated multiple derivatives for their Src kinase inhibitory activities using engineered cell lines.

Antimicrobial Activity

In addition to anticancer properties, related compounds have exhibited antimicrobial activity. For example, certain benzo[d][1,3]dioxole derivatives showed effectiveness against bacterial strains such as Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by several factors:

  • Substituent Variations : Changes in the substituents on the thiazole or pyridine rings can significantly alter potency and selectivity.
  • Lipophilicity : Increased lipophilicity often correlates with enhanced cellular uptake and bioavailability .
  • Functional Groups : The presence of electron-donating or withdrawing groups can affect the electronic properties and reactivity of the compound.

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